(2E)-3-(2,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE is a complex organic molecule with potential applications in various scientific fields. It features a combination of aromatic and aliphatic structures, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 2,2,4-trimethyl-4-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline under basic conditions to form the intermediate, followed by a Knoevenagel condensation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with multiple targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2E)-3-(2,4-DIMETHOXYPHENYL)-1-[2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]PROP-2-EN-1-ONE is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H33NO3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H33NO3/c1-21-11-15-23(16-12-21)30(4)20-29(2,3)31(26-10-8-7-9-25(26)30)28(32)18-14-22-13-17-24(33-5)19-27(22)34-6/h7-19H,20H2,1-6H3/b18-14+ |
InChI Key |
HPWQKTIMJAGQPA-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)/C=C/C4=C(C=C(C=C4)OC)OC)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C=CC4=C(C=C(C=C4)OC)OC)(C)C)C |
Origin of Product |
United States |
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